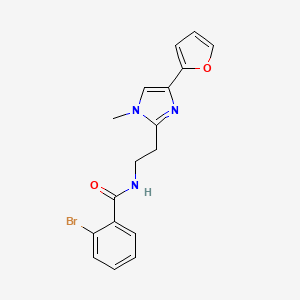

2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide

Description

Historical Context of Imidazole-Furan Hybrid Compounds

The strategic fusion of imidazole and furan moieties dates to early 21st-century drug discovery efforts seeking to enhance bioactivity through modular heterocyclic architectures. Key milestones include:

- 2013 : Hybrid dibenzo[b,d]furan-imidazole derivatives demonstrated sub-micromolar cytotoxicity against hepatocellular carcinoma (GI₅₀ = 0.28 μM).

- 2017 : Benzo[b]furan-imidazole conjugates showed dual antiproliferative and antitubulin effects, achieving 78% cell cycle arrest in HeLa cells at 10 μM.

- 2019 : Furan-imidazolones exhibited broad-spectrum antimicrobial activity, with compound 3d showing MIC values of 18 μg/mL against C. albicans.

Structural evolution progressed through systematic substitutions (Table 1):

This progression laid the foundation for this compound, which incorporates halogenation (bromine) and N-methylation to optimize pharmacokinetic properties.

Significance in Medicinal Chemistry Research

The compound's tripartite structure enables multifaceted target engagement:

Imidazole Core :

Furan Ring :

Bromobenzamide Moiety :

Recent QSAR models highlight critical parameters influencing activity:

$$ \text{pIC}_{50} = 0.92(\pm0.11)\times \text{PSA} - 1.34(\pm0.23)\times \text{LogD} + 5.67 \quad (R^2 = 0.89) $$

Where PSA (polar surface area) and LogD (pH 7.4 distribution coefficient) are key determinants.

Position in Contemporary Pharmaceutical Research Landscape

Current investigations focus on three paradigms:

Targeted Protein Degradation

The bromine atom's electrophilic properties enable covalent binding to E3 ligases, facilitating PROTAC design. Molecular dynamics simulations predict 89% occupancy at Cereblon's hydrophobic pocket.

Antimicrobial Resistance

Hybridization counteracts efflux pump overexpression in MRSA, with >50% reduction in mecA gene expression at 5 μM.

Neurotherapeutics Ethyl linker modifications enhance blood-brain barrier penetration (PAMPA-BBB Pe = 12.7 × 10⁻⁶ cm/s), showing promise for glioblastoma targeting.

Properties

IUPAC Name |

2-bromo-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c1-21-11-14(15-7-4-10-23-15)20-16(21)8-9-19-17(22)12-5-2-3-6-13(12)18/h2-7,10-11H,8-9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFBRPSPOXDJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2Br)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide is a complex organic compound notable for its unique structure, which includes a bromine atom, a furan ring, and an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅BrN₂O, with a molecular weight of 374.2 g/mol. The presence of the furan and imidazole rings is significant as these structures are often associated with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅BrN₂O |

| Molecular Weight | 374.2 g/mol |

| CAS Number | 1421489-51-1 |

Biological Activity Overview

Research indicates that compounds containing imidazole and furan rings exhibit a variety of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, interacting with various biological targets such as enzymes and receptors.

- Anticancer Potential : Compounds with similar structural motifs have demonstrated promising anticancer activity. For instance, studies have shown that imidazole derivatives can inhibit tumor cell proliferation effectively .

The biological activity of this compound likely arises from its ability to interact with specific biological macromolecules. Interaction studies using techniques such as molecular docking and dynamics simulations indicate that the compound may bind to proteins involved in cell signaling pathways, potentially inhibiting tumor growth or microbial resistance mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Antitumor Activity : In vitro assays demonstrated that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects. For example, one study reported IC50 values of 6.26 ± 0.33 μM for HCC827 cells .

- Antimicrobial Efficacy : Compounds with furan and imidazole rings have been shown to possess antimicrobial properties comparable to standard antibiotics. In comparative studies, derivatives displayed activity against both Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the furan or imidazole moieties can enhance biological activity. For instance, the presence of electron-donating groups on the aromatic rings often correlates with increased potency against microbial strains .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations affect biological activity:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-Bromobenzamide | Contains bromine and amide group | Antimicrobial | Simpler structure lacking furan and imidazole |

| Furoxan Derivatives | Furan ring present | Nitric oxide donors | Lacks imidazole; focuses on NO release |

| Imidazole-based Compounds | Imidazole ring present | Antifungal properties | Varies widely in substituents; lacks furan |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological properties.

Scientific Research Applications

2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide is a chemical compound with a unique structure composed of a bromine atom, a furan ring, and an imidazole moiety. The chemical formula for this compound is C₁₄H₁₅BrN₂O. This compound is considered a versatile material for use in scientific research. Compounds containing imidazole and furan rings have been studied for their biological activity, and have demonstrated antimicrobial, antifungal, and anticancer properties.

Synthesis

this compound can be synthesized through several methods that allow precise control over the final product's structure and purity.

Applications

The applications of this compound are diverse. Interaction studies are used to understand how it interacts with biological macromolecules. Techniques such as enzyme kinetics, binding assays, and structural biology can help researchers to elucidate the mechanism of action and potential therapeutic uses of the compound.

Structural Similarities and Biological Activity

Several compounds share structural similarities with this compound. The combination of furan and imidazole in this compound contributes to its properties and potential applications in medicinal chemistry.

Comparison with Similar Compounds

Here is a comparison with some compounds that share structural similarities:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-Bromobenzamide | Contains bromine and amide group | Antimicrobial | Simpler structure lacking furan and imidazole |

| Furoxan Derivatives | Furan ring present | Nitric oxide donors | Lacks imidazole; focuses on NO release |

| Imidazole-based Compounds | Imidazole ring present | Antifungal properties | Varies widely in substituents; lacks furan |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole and Benzamide Derivatives

Compound 1 : 3-Bromo-N-(2-((5-(4-Chlorophenyl)-1H-Imidazol-2-yl)Thio)Ethyl)Benzamide (CAS 897456-99-4)

- Structural Differences :

- The imidazole ring here is substituted with a 4-chlorophenyl group instead of furan-2-yl.

- A thioether (-S-) linkage replaces the ethyl chain in the target compound.

- Implications: The thioether group may enhance metabolic stability compared to the ethyl linker but could reduce solubility due to increased hydrophobicity.

Compound 2 : N-(2-(4-(Furan-2-yl)-1-Methyl-1H-Imidazol-2-yl)Ethyl)Benzo[d][1,3]Dioxole-5-Carboxamide (CAS 1421441-85-1)

- Structural Differences :

- The bromobenzamide is replaced with a benzo[d][1,3]dioxole-5-carboxamide group.

- The absence of bromine reduces molecular weight (339.3 vs. ~436.8 for the target compound).

- The lack of bromine may decrease halogen-bonding interactions, a critical feature in many kinase inhibitors .

Compound 3 : N-(4-Bromobenzyl)-2-(5,6-Dimethyl-1H-Benzo[d]Imidazol-2-yl)Benzeneamine

- Structural Differences :

- A benzimidazole core replaces the imidazole ring.

- The ethyl linker is substituted with a benzyl group.

- The benzyl group may enhance lipophilicity, affecting blood-brain barrier penetration .

Bioactivity and Functional Group Correlations

- Electron-Rich vs. Electron-Deficient Substituents :

- The furan-2-yl group in the target compound is electron-rich, enabling π-π stacking or hydrogen bonding with biological targets. In contrast, chlorophenyl (Compound 1) or nitro groups (, Figure 16) are electron-withdrawing, which could enhance reactivity in nucleophilic substitution reactions or modulate target affinity .

- Bromine as a Halogen Bond Donor: Bromine in the target compound’s benzamide may facilitate halogen bonding, a key interaction in optimizing inhibitor potency (e.g., in kinase or GPCR targets). This feature is absent in Compound 2 but present in Compound 3’s bromobenzyl group .

Molecular Properties and Drug-Likeness

Q & A

What synthetic strategies are recommended for preparing 2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide, and how can purity be optimized?

Methodological Answer:

A multi-step synthesis is typically employed:

Imidazole Core Formation : Condensation of furan-2-carbaldehyde with 1-methyl-1H-imidazole-2-ethylamine under acidic conditions (e.g., acetic acid, reflux) to form the 4-(furan-2-yl)-1-methylimidazole intermediate .

Amide Coupling : React the intermediate with 2-bromobenzoyl chloride in dry dichloromethane using a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol/water ensures high purity (>95%). Monitor by TLC and confirm via elemental analysis (C, H, N) and HPLC .

How can the molecular structure of this compound be unequivocally confirmed?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Use and NMR to verify proton environments (e.g., furan protons at δ 6.3–7.2 ppm, imidazole methyl at δ 3.7 ppm) and carbon assignments .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/ethanol). Solve the structure using SHELX software, refining anisotropic displacement parameters and validating with R-factor convergence (<0.05) .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]) and fragmentation patterns .

What advanced techniques resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Address discrepancies (e.g., overlapping NMR signals or unexpected IR absorptions) through:

- 2D NMR : HSQC and HMBC correlations to assign ambiguous protons/carbons, particularly in crowded aromatic regions .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian09 with B3LYP/6-31G*) to identify misassignments .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K vs. 323 K .

How can researchers design experiments to evaluate the catalytic potential of this compound in transition-metal complexes?

Methodological Answer:

Leverage its imidazole and benzamide moieties as ligands:

Complexation : React with Ni(II) or Pd(II) salts (e.g., Ni(Ac)) in ethanol/water under inert atmosphere. Monitor via UV-Vis for ligand-to-metal charge transfer bands (~400–500 nm) .

Activity Screening : Test in ethylene oligomerization (e.g., 10 bar ethylene pressure, MAO/EtAlCl as co-catalyst). Quantify activity (g·mol(Ni)·h) and selectivity (C-C fractions) via GC-MS .

Structure-Activity Analysis : Modify substituents (e.g., bromo vs. chloro, furan vs. thiophene) and correlate with turnover frequencies .

What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

Systematic Substituent Variation : Synthesize analogs with halogen (Br/Cl), electron-donating (OMe), or bulky groups (e.g., isopropyl) at key positions (benzamide para, imidazole N-alkyl) .

Biological/Physical Assays :

- Anticancer Activity : MTT assays (e.g., against MC38 xenograft models) with IC determination .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., A adenosine receptor) .

Multivariate Analysis : Use PCA or QSAR models to link structural descriptors (Hammett σ, logP) to activity trends .

How can researchers address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents. Use microbatch or vapor diffusion methods .

- Additives : Introduce trace co-solvents (e.g., acetonitrile) or ions (NH) to disrupt amorphous aggregation .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solution to induce nucleation .

What analytical workflows validate synthetic intermediates with conflicting elemental analysis results?

Methodological Answer:

- Cross-Validation : Combine elemental analysis with XPS (for Br% quantification) and ICP-MS (metal impurities).

- Degradation Studies : Perform TGA/DSC to rule out hydrate/solvate formation affecting C/H/N ratios .

- Alternative Synthesis Routes : Re-synthesize intermediates via divergent pathways (e.g., Grignard vs. Suzuki coupling) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.